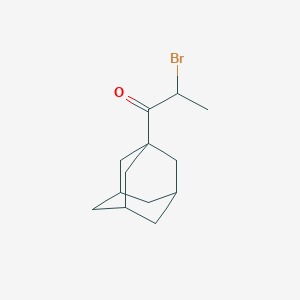

1-(1-Adamantyl)-2-bromopropan-1-one

Description

BenchChem offers high-quality 1-(1-Adamantyl)-2-bromopropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Adamantyl)-2-bromopropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-2-bromopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-8(14)12(15)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABYMCZQJXPCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C12CC3CC(C1)CC(C3)C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377853 | |

| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26525-24-6 | |

| Record name | 1-(1-adamantyl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(1-Adamantyl)-2-bromopropan-1-one

Chemical Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1-(1-Adamantyl)-2-bromopropan-1-one (CAS: 26525-24-6) is a specialized

Its chemical behavior is defined by the juxtaposition of the steric bulk of the adamantyl group—which protects the carbonyl carbon from nucleophilic attack—and the high reactivity of the

Physicochemical Profile

The adamantyl moiety imparts significant lipophilicity to the molecule, drastically reducing water solubility while enhancing solubility in non-polar organic solvents (DCM, Toluene).[2]

| Property | Value / Description | Source/Note |

| IUPAC Name | 1-(1-Adamantyl)-2-bromopropan-1-one | |

| CAS Number | 26525-24-6 | |

| Molecular Formula | ||

| Molecular Weight | 271.20 g/mol | |

| Physical State | Waxy solid or viscous oil | Dependent on purity; tends to darken upon oxidation.[1] |

| Melting Point | ~75–85 °C (Predicted) | Homologous bromomethyl ketone melts at 78–80 °C.[2] |

| Boiling Point | ~140 °C at 0.5 mmHg | Decomposes at higher pressures.[2] |

| LogP | 3.8 – 4.2 (Predicted) | High lipophilicity due to adamantane cage.[2] |

| Solubility | Soluble in DCM, | |

| Stability | Light and moisture sensitive.[2] | Undergoes slow dehydrobromination if stored improperly.[2] |

Synthesis & Production Protocols

The synthesis of 1-(1-Adamantyl)-2-bromopropan-1-one requires a two-step sequence: the formation of the propyl ketone precursor followed by regioselective

Step 1: Precursor Synthesis (1-Adamantylpropan-1-one)

The adamantyl ethyl ketone precursor is synthesized via a Grignard reaction or Friedel-Crafts acylation.[1][2] The Grignard route is preferred for higher yields and cleaner workup.[2]

-

Reagents: 1-Adamantanecarbonyl chloride, Ethylmagnesium bromide (EtMgBr),

(catalyst).[1][2] -

Conditions: THF/Ether, 0°C to RT, inert atmosphere (

).

Step 2: Regioselective -Bromination

Direct bromination of the ketone is achieved using molecular bromine in an acidic medium.[2] The steric bulk of the adamantyl group ensures bromination occurs exclusively at the methylene position of the ethyl chain (the only enolizable position).[2]

Protocol:

-

Dissolution: Dissolve 10.0 g (52 mmol) of 1-(1-adamantyl)propan-1-one in 50 mL of glacial acetic acid.

-

Catalysis: Add 0.5 mL of 48% HBr (aq) to catalyze enol formation.

-

Addition: Add a solution of bromine (

, 2.7 mL, 52 mmol) in 10 mL acetic acid dropwise over 30 minutes at 20–25°C.-

Observation: The red color of bromine should disappear rapidly upon addition, indicating consumption.[2]

-

-

Quenching: Pour the mixture into 200 mL of ice water. The product will precipitate as a solid or oil.[2]

-

Purification: Extract with dichloromethane (

mL), wash with saturated

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from adamantane carboxylic acid to the target

Reactivity & Synthetic Utility[1][4]

The chemical value of 1-(1-Adamantyl)-2-bromopropan-1-one lies in its specific reactivity profile. It acts as a neopentyl-like electrophile , but with distinct electronic properties.[1][2]

Nucleophilic Substitution ( )

The

-

Amination: Reaction with primary/secondary amines yields

-amino ketones (substituted cathinone analogs).[1][2] -

O-Alkylation: Reaction with carboxylates yields

-acyloxy ketones.[1][2]

Cyclization (Hantzsch Synthesis)

This compound is a classic precursor for Hantzsch Thiazole Synthesis .[2] Reacting with thioamides (e.g., thiourea, thiobenzamide) forms 2,4-disubstituted thiazoles.[2] The adamantyl group at the 4-position of the thiazole ring provides significant metabolic stability.[1][2]

Stereoelectronic Effects[1]

-

Carbonyl Inertness: The "cage" structure shields the carbonyl carbon from direct nucleophilic addition (e.g., Grignard addition to the carbonyl is extremely slow).[2]

-

Enolization: The ketone can only enolize towards the ethyl chain, making the regiochemistry of reactions highly predictable.[2]

Reactivity Network Diagram

Figure 2: Divergent reactivity pathways demonstrating the scaffold's versatility in heterocyclic and medicinal chemistry synthesis.

Medicinal Chemistry Applications

11 -HSD1 Inhibitors

The primary modern application of this scaffold is in the development of inhibitors for 11

-

Mechanism: 11

-HSD1 converts cortisone to cortisol.[1][2][5] Inhibitors are used to treat Type 2 diabetes and metabolic syndrome.[2][5][6] -

Role of Adamantane: The adamantyl group fills a large hydrophobic pocket in the enzyme active site, improving binding affinity (

often in nanomolar range) and metabolic stability compared to phenyl analogs.[2] -

Synthesis: The bromo-ketone is reacted with amides or amines to link the adamantyl "anchor" to the rest of the pharmacophore.[2]

Antiviral & CNS Agents[8]

-

Lipophilicity: The adamantyl group facilitates crossing the Blood-Brain Barrier (BBB).[1][2]

-

Transporter Inhibition: Amino-ketone derivatives (synthesized via Path A in Figure 2) show affinity for monoamine transporters (DAT, NET, SERT).[2] Note: While structurally related to psychoactive substances, these derivatives are investigated for therapeutic potential in depression and neurodegeneration.[1]

Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY NOTICE:

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[2]

-

Decontamination:

-

Storage: Store at 2–8°C under inert gas (

or

References

-

Synthesis of Adamantyl Ketones: Stetter, H., & Rauscher, E. (1960).[2] Über Verbindungen mit Urotropin-Struktur, XVI.[1][2] Beiträge zur Chemie der Adamantan-Derivate. Chemische Berichte.[2]

-

Bromination Protocols: Leonova, M. V., et al. (2014).[2] Reaction of adamantane series olefins with N-bromosuccinimide.[1][2] Russian Journal of Organic Chemistry.[2]

-

11

-HSD1 Inhibitors: Sorensen, B., et al. (2010).[2][4] Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors.[1][2][4][5] Bioorganic & Medicinal Chemistry Letters.[2] -

General Reactivity of

-Halo Ketones: Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[2] Wiley-VCH.[1][2][5] -

Safety Data: PubChem Compound Summary for Adamantyl Derivatives.

Sources

- 1. CAS 5122-82-7: Adamantyl bromomethyl ketone | CymitQuimica [cymitquimica.com]

- 2. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]

- 3. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1-(1-Adamantyl)-2-bromopropan-1-one

CAS Number: 26525-24-6

Primary Classification:

Part 1: Executive Technical Summary

1-(1-Adamantyl)-2-bromopropan-1-one (CAS 26525-24-6) is a specialized

As an

Chemical Identity & Properties[1][2][3][4][5][6]

| Property | Specification |

| CAS Number | 26525-24-6 |

| IUPAC Name | 1-(1-Adamantyl)-2-bromo-1-propanone |

| Molecular Formula | |

| Molecular Weight | 271.19 g/mol |

| Appearance | Crystalline Solid (White to Off-white) |

| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in Water |

| Reactivity Class | Alkylating Agent / Lachrymator |

| Storage | 2-8°C, Hygroscopic, Light Sensitive |

Part 2: Synthetic Pathway & Mechanism

The synthesis of 1-(1-Adamantyl)-2-bromopropan-1-one typically proceeds via the electrophilic

Mechanistic Workflow

The reaction generally employs molecular bromine (

Figure 1: Regioselective

Part 3: Applications in Drug Discovery

The primary utility of CAS 26525-24-6 lies in its ability to introduce the adamantyl group into heterocycles. The adamantyl moiety improves the pharmacokinetic profile of drugs by increasing lipid solubility (enhancing Blood-Brain Barrier penetration) and reducing metabolic clearance (steric protection).

Core Application: Hantzsch Thiazole Synthesis

This is the industry-standard workflow for utilizing CAS 26525-24-6. The

Target Classes:

-

11

-HSD1 Inhibitors: Treatment of Type 2 Diabetes and Obesity. -

P2X7 Receptor Antagonists: Anti-inflammatory and pain management.

-

Antimicrobial Agents: Adamantyl-thiazoles show potency against multidrug-resistant strains.

Figure 2: The Hantzsch Thiazole Synthesis workflow utilizing CAS 26525-24-6.

Part 4: Experimental Protocols

Synthesis of 1-(1-Adamantyl)-2-bromopropan-1-one

Note: This protocol assumes the use of standard Schlenk line techniques.

Reagents:

-

1-(1-Adamantyl)propan-1-one (10 mmol)

-

Bromine (

) (10.5 mmol) -

Glacial Acetic Acid (20 mL)

Procedure:

-

Dissolution: Dissolve 1-(1-Adamantyl)propan-1-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Add catalytic HBr to initiate enolization.

-

Bromination: Dilute bromine in 5 mL of acetic acid and add it dropwise to the ketone solution over 30 minutes at room temperature. The solution will initially turn red/orange and slowly fade as the bromine is consumed.

-

Observation: If the color persists, gently warm the solution to 40°C to accelerate consumption.

-

-

Quenching: Once the reaction is complete (verified by TLC, usually 2-4 hours), pour the mixture into ice-cold water (100 mL).

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Wash: Wash the combined organic layers with saturated

(to neutralize acid) and brine. -

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc) if necessary.

Safety & Handling (Lachrymator Warning)

CAS 26525-24-6 is a potent lachrymator (tear-inducing agent) and skin irritant.

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be treated with a solution of sodium thiosulfate (to neutralize active bromine species) and dilute ammonia before cleaning.

-

Waste: Dispose of as halogenated organic waste.

References

-

PubChem. 1-(1-Adamantyl)propan-1-one (Precursor Data). National Library of Medicine. Available at: [Link]

-

Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice.[5] Current Medicinal Chemistry.[5] Available at: [Link]

-

Lamoureux, G. & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry.[6] Current Medicinal Chemistry.[5] Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Diamondoid Scaffold: Strategic Integration of Adamantane in Drug Discovery

Core Directive & Executive Summary

The "Lipophilic Bullet" Concept

In the landscape of medicinal chemistry, the adamantane scaffold (

This guide analyzes the adamantane moiety beyond its structural novelty, focusing on its strategic application to modulate Pharmacokinetics (PK) and Pharmacodynamics (PD).[2] We will dissect its role in increasing blood-brain barrier (BBB) permeability, protecting metabolically labile sites, and serving as a scaffold for fragment-based drug design.

The Physicochemical Paradigm

The incorporation of an adamantyl group typically raises the logP of a molecule by approximately 3.0–3.2 units . This drastic shift is intentional, designed to drive compounds across the blood-brain barrier or to anchor them into lipophilic domains of target proteins.

Metabolic Stability via Bridgehead Blocking

A critical advantage of the adamantane cage is its resistance to metabolic oxidation. By placing the adamantane cage at a position vulnerable to cytochrome P450 oxidation, medicinal chemists can "cap" the molecule, extending its half-life (

Visualization: Adamantane ADME Logic

The following diagram illustrates the causal relationship between the adamantane structure and its ADME outcomes.

Figure 1: Logical flow illustrating how the physicochemical properties of the adamantane cage translate into specific pharmacokinetic advantages.

Mechanistic Case Studies

Neurology: Memantine (NMDA Antagonism)

Mechanism: Memantine acts as an uncompetitive, low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. Unlike high-affinity antagonists (e.g., MK-801) that permanently block the channel causing psychotomimetic side effects, Memantine exhibits "fast on/off" kinetics.

-

The Adamantane Role: The cage structure binds inside the ion channel pore. Its lipophilicity allows it to access the CNS, while its specific size occludes the flow of

ions only when the channel is excessively open (excitotoxicity), sparing normal synaptic transmission.

Virology: Amantadine (M2 Channel Blockade)

Mechanism: Amantadine targets the M2 proton channel of the Influenza A virus.

-

The Adamantane Role: The drug binds within the transmembrane pore of the M2 tetramer. The hydrophobic adamantyl cage interacts with the inner helices (specifically Val27, Ala30, Ser31), physically blocking

influx required for viral uncoating. Note: Resistance is now widespread due to S31N mutations, but the mechanism remains a textbook example of ion channel obstruction.

Metabolic Disease: Saxagliptin (DPP-4 Inhibition)

Mechanism: Saxagliptin inhibits Dipeptidyl Peptidase-4 (DPP-4) to treat Type 2 Diabetes.[3][4][5]

-

The Adamantane Role: The 3-hydroxyadamantyl group occupies the

hydrophobic subsite of the DPP-4 enzyme. This "anchor" increases binding affinity significantly compared to smaller substituents, stabilizing the cyanopyrrolidine warhead in the catalytic site (

Comparative Data Analysis

| Drug | Indication | Role of Adamantane | LogP (Approx) | Bioavailability | Half-Life ( |

| Amantadine | Antiviral / Parkinson's | Ion Channel Blocker | 2.4 | >90% | 12-17 hrs |

| Memantine | Alzheimer's | NMDA Channel Blocker | 3.3 | 100% | 60-100 hrs |

| Saxagliptin | Type 2 Diabetes | Hydrophobic Anchor ( | 0.6 | ~50% | 2.5 hrs |

| Vildagliptin | Type 2 Diabetes | Hydrophobic Anchor ( | 0.4 | 85% | 2-3 hrs |

*Note: Lower LogP in Gliptins is due to the polar nitrile/amide moieties attached to the cage.

Visualization: NMDA Receptor Blockade

The following diagram details the uncompetitive antagonism mechanism of Memantine.

Figure 2: Mechanism of Memantine action. The drug acts as a surrogate for Magnesium, blocking the channel during pathological activation while allowing physiological signaling.

Synthetic Protocols: Bridgehead Functionalization

The synthesis of adamantane derivatives often relies on functionalizing the bridgehead carbons (

Protocol: Synthesis of N-(1-Adamantyl)acetamide

This protocol describes the conversion of 1-adamantanol (or 1-bromoadamantane) to 1-acetamidoadamantane, the immediate precursor to Amantadine (1-aminoadamantane).

Reagents:

-

1-Adamantanol (15.2 g, 100 mmol)

-

Acetonitrile (Glacial, used as solvent and reactant)

-

Sulfuric Acid (

, conc. 98%) -

Glacial Acetic Acid (optional co-solvent)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-adamantanol (15.2 g) in Acetonitrile (50 mL) . Cool the mixture to 0°C using an ice bath.

-

Acid Addition (The Ritter Step): Slowly add Concentrated

(12 mL) dropwise over 20 minutes. Critical: Maintain temperature below 10°C to prevent charring. The acid generates the stable tertiary adamantyl carbocation, which is then trapped by the nitrile lone pair. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours . The solution will typically turn pale yellow.

-

Quenching: Pour the reaction mixture slowly into Ice Water (200 mL) with vigorous stirring. The intermediate nitrilium ion hydrolyzes to the amide.

-

Isolation: The crude amide precipitates as a white solid. Filter the solid using a Buchner funnel.

-

Purification: Recrystallize the crude solid from cyclohexane or aqueous ethanol.

-

Yield Validation: Expected yield is 85-90% . Melting point should be 148-149°C .[6]

-

Hydrolysis to Amine (Optional): Refluxing this amide in NaOH/Diethylene glycol yields the free amine (Amantadine).

-

Visualization: Synthetic Workflow

The following diagram maps the Ritter reaction pathway.

Figure 3: Reaction workflow for the Ritter synthesis of adamantyl amides, highlighting the critical carbocation intermediate.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery. [Link]

-

Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]

-

Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus. Nature. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 5. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Profiling of 1-(1-Adamantyl)-2-bromopropan-1-one

Executive Summary

1-(1-Adamantyl)-2-bromopropan-1-one (CAS: 26525-24-6) represents a critical intermediate in the synthesis of adamantane-derived substituted cathinones. Its structural architecture combines a lipophilic, bulky tricyclic adamantane cage with a reactive

For researchers and forensic analysts, accurate identification of this compound relies on detecting the interplay between the sterically demanding adamantyl group and the chiral center at the C2 position of the propanone chain. This guide provides a definitive spectroscopic profile, focusing on the diagnostic signals required for unambiguous identification.

Structural & Stereochemical Analysis[1][2]

The molecule consists of two distinct domains affecting the spectral data:[1][2]

-

The Adamantyl Cage: A rigid, diamondoid structure acting as a strong electron-donating group via induction, but sterically shielding the carbonyl.

-

The 2-Bromopropan-1-one Chain: Contains a chiral center at C2.[3] While typically synthesized as a racemic mixture (

), the presence of the bromine atom at the alpha position significantly deshields the adjacent proton and carbon nuclei.

Molecular Specifications

| Property | Value |

| Formula | |

| Molecular Weight | 271.20 g/mol |

| Monoisotopic Mass | 270.06 (79Br) / 272.06 (81Br) |

| Chiral Center | C2 (Alpha-carbon) |

Mass Spectrometry (MS) Profiling

Methodology: Electron Ionization (EI) at 70 eV.

Mass spectrometry provides the most immediate confirmation of the structure due to the unique isotopic signature of bromine and the stability of the adamantyl cation.

Diagnostic Fragmentation Patterns

The fragmentation is driven by

| m/z Value | Relative Intensity | Assignment | Mechanistic Origin |

| 270 / 272 | ~5-10% | Molecular Ion. Distinct 1:1 doublet indicates one Bromine atom ( | |

| 191 / 193 | < 5% | Loss of bromine radical. | |

| 135 | 100% (Base Peak) | Adamantyl Cation. Formed via | |

| 79 / 81 | Variable | Bromonium ion. |

Fragmentation Pathway Visualization[2]

Figure 1: Primary fragmentation pathway under Electron Ionization (EI), highlighting the formation of the diagnostic adamantyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

The NMR profile is characterized by the contrast between the complex, overlapping adamantyl region and the clean, first-order coupling of the propyl chain.

NMR (Proton) Assignments

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 5.15 - 5.25 | Quartet ( | 1H | H-2 (CH-Br) | Significantly deshielded by the geminal Bromine and adjacent Carbonyl. |

| 1.95 - 2.08 | Broad Multiplet | 3H | Ad-H (Bridgehead) | Methine protons of the adamantane cage. |

| 1.80 - 1.85 | Doublet ( | 3H | H-3 ( | Methyl group coupled to the H-2 methine. |

| 1.65 - 1.78 | Multiplet | 12H | Ad-H (Methylene) | Remaining methylene protons of the adamantane cage ( |

NMR (Carbon) Assignments

| Shift ( | Type | Assignment | Structural Insight |

| 206.5 | Quaternary | C=O (C1) | Ketone carbonyl. Slightly shielded compared to alkyl ketones due to adamantyl bulk. |

| 46.8 | Quaternary | Ad-C1' | Quaternary carbon of the adamantane ring attached to the ketone. |

| 44.2 | Methine | C-Br (C2) | Alpha-carbon bearing the bromine. |

| 38.5 | Methylene | Ad-CH2 | Adamantane methylene carbons. |

| 36.4 | Methylene | Ad-CH2 | Adamantane methylene carbons. |

| 27.9 | Methine | Ad-CH | Adamantane bridgehead carbons. |

| 20.1 | Methyl | CH3 (C3) | Terminal methyl group. |

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as a rapid functional group check. The absence of OH stretches and the specific position of the carbonyl band are key.

-

2905, 2850 cm⁻¹: Strong

stretching vibrations (characteristic of the adamantyl cage). -

1705 - 1715 cm⁻¹: Strong

stretching (Ketone). Note: This frequency is slightly lower than typical acyclic ketones due to the steric mass of the adamantane. -

1150 - 1250 cm⁻¹:

bending/stretching fingerprints. -

600 - 700 cm⁻¹:

stretch (often weak/obscured in fingerprint region).

Experimental Protocols

Protocol A: NMR Sample Preparation (High-Resolution)

Objective: Minimize solvent peaks and prevent concentration-dependent shifting.

-

Selection: Select a clean, dry 5mm NMR tube (Wilmad 507-PP or equivalent).

-

Weighing: Weigh 10-15 mg of the analyte into a clean vial.

-

Solvation: Add 0.6 mL of

(99.8% D) containing 0.03% TMS (v/v). -

Homogenization: Vortex for 10 seconds until fully dissolved. Ensure no suspended solids remain.

-

Transfer: Filter the solution through a glass wool plug into the NMR tube to remove particulate impurities (crucial for baseline stability).

-

Acquisition:

-

Set probe temperature to 298 K.

-

Acquire 16 scans (1H) or 1024 scans (13C) with a relaxation delay (

) of 2.0 seconds.

-

Protocol B: GC-MS Screening Workflow

Objective: Confirm isotopic pattern and fragmentation.

Figure 2: Standardized GC-MS workflow for forensic identification of adamantyl-ketones.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129753629, 1-[(1E)-3-Bromoprop-1-en-1-yl]adamantane (Analogous Structure Analysis). Retrieved from [Link]

-

West Virginia University (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (Mechanistic basis for alpha-cleavage in cathinone precursors). Retrieved from [Link]

Sources

- 1. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of Adamantyl-Thiazole Derivatives

Abstract & Strategic Rationale

The fusion of the adamantane cage with a thiazole pharmacophore represents a "privileged structure" strategy in medicinal chemistry. Adamantane (tricyclo[3.3.1.1

This application note details the synthesis of 2-(1-adamantyl)-4-arylthiazole derivatives. Unlike generic protocols, this guide focuses on the Lawesson’s Reagent-mediated thionation route, which offers superior yields and cleaner workups compared to traditional phosphorus pentasulfide (

Key Applications

-

Virology: Inhibition of the M2 ion channel (Influenza A) and Hepatitis C NS5B polymerase.

-

Neurology: 11

-HSD1 inhibitors for metabolic syndrome and Alzheimer’s disease. -

Oncology: SIRT1 inhibition and suppression of tumor cell proliferation.

Synthetic Strategy & Mechanism

The core chemistry relies on the Hantzsch Thiazole Synthesis , a condensation between a thioamide and an

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the

Figure 1: Mechanistic progression of the Hantzsch synthesis from thioamide alkylation to aromatization.

Experimental Protocols

Protocol A: Synthesis of Adamantane-1-carbothioamide

Rationale: Direct thionation of the amide is preferred over the nitrile route due to the steric bulk of the adamantyl group, which can hinder nucleophilic addition to nitriles.

Reagents:

-

Adamantane-1-carboxamide (10 mmol)

-

Lawesson’s Reagent (6 mmol)

-

Solvent: Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

-

Dissolution: Add Adamantane-1-carboxamide (1.79 g) and anhydrous toluene. Stir until suspended.

-

Thionation: Add Lawesson’s Reagent (2.42 g) in a single portion. The slight excess (0.6 eq per carbonyl, as LR delivers 2 S atoms) ensures complete conversion.

-

Reflux: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The product will appear as a less polar yellow spot compared to the starting amide.

-

Workup: Cool to room temperature. The reaction often yields a precipitate.

-

If solid forms: Filter and wash with cold toluene.

-

If solution remains: Evaporate solvent in vacuo. Redissolve residue in minimal hot ethanol and crystallize.

-

-

Purification: Recrystallize from ethanol/water if necessary.

Protocol B: Hantzsch Cyclization (The Coupling)

Rationale: Ethanol is the solvent of choice as it is polar enough to stabilize the transition state but allows the hydrophobic product to precipitate upon cooling or water addition.

Reagents:

-

Adamantane-1-carbothioamide (from Protocol A) (5 mmol)

-

Phenacyl Bromide (substituted or unsubstituted) (5.5 mmol)

-

Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology:

-

Combination: In a 50 mL RBF, dissolve Adamantane-1-carbothioamide (0.98 g) in absolute ethanol.

-

Addition: Add Phenacyl Bromide (1.09 g) dropwise (if liquid) or portion-wise (if solid) at room temperature.

-

Reflux: Heat to reflux (78°C) for 4–6 hours.

-

Observation: The solution typically darkens, and a precipitate (the hydrobromide salt of the thiazole) may form.

-

-

Neutralization (Critical):

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 50 mL of ice-water.

-

Neutralize with 10%

or

-

-

Isolation: Filter the resulting precipitate. Wash copiously with water to remove inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

Figure 2: End-to-end synthetic workflow for adamantyl-thiazole production.

Data Analysis & Troubleshooting

Comparative Solvent Efficiency (Cyclization Step)

Solvent choice impacts reaction rate and purity. While DMF is faster, Ethanol provides cleaner workup.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Workup Complexity |

| Ethanol | 78 (Reflux) | 4–6 | 88 | Low (Precipitation) |

| DMF | 100 | 2–3 | 92 | High (Requires extraction) |

| Dioxane | 101 | 3–5 | 82 | Moderate |

| Water | 100 | 12 | 45 | Low (Green, but slow) |

Troubleshooting Guide

-

Problem: Low yield in Step 2 (Thionation).

-

Problem: Sticky gum forms upon neutralization in Step 3.

-

Problem: Product retains sulfur smell.

References

-

Kadi, A. A., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry.

-

Stankova, I., et al. (2019). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity.[10][11][12] ResearchGate.[10]

-

Al-Abdullah, E. S., et al. (2014). Synthesis and antimicrobial activity of some new adamantane derivatives containing a thiazole moiety. Molecules.

-

Ozturk, T., et al. (2007). Use of Lawesson's Reagent in Organic Syntheses.[7][13][14] Chemical Reviews.

-

Sperry, J., & Wright, D. L. (2005). The application of adamantane in drug design.[10][12] Current Opinion in Drug Discovery & Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Synthesis of 4-(1-Adamantyl)-5-methylthiazol-2-amine via Hantzsch Cyclization

Topic: Protocol for Reacting 1-(1-Adamantyl)-2-bromopropan-1-one with Thiourea Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Significance

The adamantane scaffold is a privileged structure in medicinal chemistry, prized for its ability to enhance lipophilicity (

This guide details the synthesis of 4-(1-adamantyl)-5-methylthiazol-2-amine via the reaction of 1-(1-adamantyl)-2-bromopropan-1-one with thiourea . This transformation utilizes the classic Hantzsch Thiazole Synthesis, a robust, self-validating pathway that constructs the heterocyclic ring through condensation, cyclization, and dehydration.

Reaction Mechanism & Chemical Logic

The Hantzsch synthesis is a bimolecular condensation followed by an intramolecular cyclization. Understanding the specific regiochemistry of the adamantyl ketone is critical for structural validation.

Mechanistic Pathway[1][2][3][4]

-

Nucleophilic Displacement (

): The sulfur atom of thiourea acts as a soft nucleophile, attacking the -

Intermediate Formation: An acyclic

-thioketone intermediate is formed (often isolable as a salt if the reaction is stopped early, but typically proceeds in situ). -

Cyclization: The terminal amino group of the thiourea moiety attacks the carbonyl carbon of the ketone.

-

Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Regiochemical Outcome:

-

The Carbonyl Carbon (C1 of the propyl chain) becomes C4 of the thiazole ring.

4-Adamantyl group . -

The

-Carbon (C2 of the propyl chain) becomes C5 of the thiazole ring.

Figure 1: Mechanistic pathway of the Hantzsch synthesis yielding the adamantyl-thiazole scaffold.[1]

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[2] | Role |

| 1-(1-Adamantyl)-2-bromopropan-1-one | 26525-24-6 | 1.0 | Substrate (Electrophile) |

| Thiourea | 62-56-6 | 1.1 - 1.2 | Reagent (Nucleophile) |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Sodium Carbonate ( | 497-19-8 | Excess | Neutralization Agent |

| Ethyl Acetate / Hexane | - | - | Recrystallization/TLC |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser with drying tube (CaCl

or -

Magnetic stirrer and hot plate with oil bath

-

Büchner funnel for vacuum filtration

-

Rotary evaporator

Experimental Protocol

Phase 1: The Reaction (Hantzsch Cyclization)

Objective: Form the thiazole hydrobromide salt.

-

Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1-Adamantyl)-2-bromopropan-1-one (1.0 equiv, e.g., 2.71 g, 10 mmol) in absolute ethanol (30 mL).

-

Note: The adamantyl group is bulky and lipophilic. Ensure the ketone is fully dissolved before heating. If solubility is poor, a minimal amount of DMF (1-2 mL) can be added, but pure ethanol is usually sufficient at reflux.

-

-

Addition: Add thiourea (1.2 equiv, e.g., 0.91 g, 12 mmol) to the solution.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring.

-

Monitoring: Maintain reflux for 2 to 4 hours . Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Target: Disappearance of the bromoketone spot (

) and appearance of a lower -

Observation: A white or pale yellow precipitate (the HBr salt) often forms directly from the hot solution as the reaction proceeds.

-

Phase 2: Workup & Neutralization

Objective: Isolate the free amine base.

-

Concentration: Allow the reaction mixture to cool to room temperature. If a heavy precipitate has formed, proceed to filtration. If the solution is clear, remove approximately 70% of the ethanol under reduced pressure.

-

Precipitation: Pour the concentrated residue/suspension into ice-cold water (50 mL).

-

Neutralization: The product exists as the hydrobromide salt. To liberate the free base, slowly add a saturated aqueous solution of Sodium Carbonate (

) or 10% Ammonium Hydroxide (-

Visual Cue: The solid will likely change texture or color slightly as it converts to the free base.

-

-

Filtration: Stir the basic suspension for 30 minutes to ensure complete neutralization. Filter the solid under vacuum using a Büchner funnel.

-

Washing: Wash the filter cake copiously with cold water (

mL) to remove inorganic salts (NaBr) and excess thiourea.

Phase 3: Purification

Objective: Obtain analytical grade material.

-

Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (3:1) or DMF/Water .[3]

-

Dissolve the solid in minimal boiling ethanol.

-

Add warm water dropwise until slight turbidity persists.

-

Allow to cool slowly to room temperature, then to 4°C.

-

-

Drying: Dry the purified crystals in a vacuum oven at 50°C for 6 hours.

Expected Results

-

Yield: 70% - 90%

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expect a high melting point (typically >200°C for adamantyl thiazoles).[1]

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected parameters.

| Technique | Expected Signal | Structural Assignment |

| Adamantyl cage protons | ||

| Methyl group at C5 | ||

| C2 (Thiazole C-N) | ||

| C4 (Thiazole-Adamantyl junction) | ||

| C5 (Thiazole-Methyl junction) | ||

| Mass Spec (ESI+) | Molecular Ion |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during workup. | Extend reflux time to 6 hours. Ensure pH is >9 during neutralization; the salt is water-soluble, the free base is not. |

| Sticky Product | Impurities or residual solvent.[5] | Recrystallize from Ethanol/Water. If oiling out occurs, scratch the flask with a glass rod or use a seed crystal. |

| Starting Material Remains | Steric hindrance of adamantyl group. | Use a higher boiling solvent (e.g., n-Propanol) or add a catalytic amount of NaI to form the more reactive |

Safety & Compliance (HSE)

-

1-(1-Adamantyl)-2-bromopropan-1-one: Like most

-haloketones, this compound is a potential lachrymator and skin irritant. Handle only in a fume hood. Wear nitrile gloves and eye protection. -

Thiourea: Suspected carcinogen and goitrogen. Avoid dust inhalation.

-

Waste Disposal: All aqueous waste containing thiourea or bromides must be disposed of in the appropriate hazardous waste stream.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.[6]

References

-

Hantzsch, A., & Weber, J. H. (1887).[5] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

-

Tilley, J. W., Levitan, P., & Kramer, M. J. (1979).[7] Adamantylthiourea derivatives as antiviral agents.[7] Journal of Medicinal Chemistry, 22(8), 1009–1010.[7] Link

-

Siddiqui, N., et al. (2023).[1] Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease,

-amylase & -

Zawadzka, A., et al. (2021).[8] Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11

-HSD1.[9] Molecules, 26(16), 4822. Link -

PubChem Compound Summary. (2024). 1-(1-Adamantyl)-2-bromopropan-1-one (CAS 26525-24-6).[10] National Center for Biotechnology Information. Link

Sources

- 1. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]

- 2. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]

- 3. jocpr.com [jocpr.com]

- 4. 1-(1-Adamantyl)propan-1-ol | C13H22O | CID 584510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

applications in the synthesis of 11β-HSD1 inhibitors

Application Note: Advanced Synthesis and Evaluation of 11 -HSD1 Inhibitors

1Executive Summary

This guide details the synthetic pathways and biological validation protocols for inhibitors of 11

This document moves beyond general theory, providing specific protocols for synthesizing Adamantyl-Thiazole scaffolds (a classic high-potency pharmacophore) and Nicotinamide derivatives (represented by AZD4017), followed by a validated Scintillation Proximity Assay (SPA) for high-throughput screening.

Part 1: Synthetic Protocols

Structural Classes and Retrosynthesis

The development of 11

-

Adamantyl-Carboxamides/Thiazoles: Utilize the bulky adamantane cage to fill the enzyme's large hydrophobic binding pocket.

-

Nicotinamide/Pyridinones: Polar scaffolds (e.g., AZD4017) designed to improve metabolic stability and solubility while maintaining potency.

Diagram 1: Retrosynthetic Logic

The following diagram illustrates the divergent synthesis of these two major classes.

Caption: Divergent retrosynthetic pathways for Adamantyl-Thiazole (left) and Nicotinamide (right) inhibitors.

Protocol A: Synthesis of Adamantyl-Aminothiazoles

This class mimics the substrate transition state. The synthesis relies on the Hantzsch thiazole condensation.

Reagents:

-

1-Adamantylamine[3]

-

Benzoyl isothiocyanate

-

Ethyl bromopyruvate (or substituted

-bromo ketones) -

Sodium methoxide (NaOMe)[4]

Step-by-Step Methodology:

-

Thiourea Formation:

-

Dissolve 1-adamantylamine (10 mmol) in dry dichloromethane (DCM).

-

Add benzoyl isothiocyanate (10.5 mmol) dropwise at 0°C. Stir for 2 hours.

-

Hydrolysis: Treat the intermediate with K

CO -

Checkpoint: Verify by LCMS (Mass [M+H]+: ~211).

-

-

Hantzsch Condensation (Cyclization):

-

Dissolve 1-(adamantan-1-yl)thiourea (5 mmol) in Ethanol (20 mL).

-

Add the

-bromo ester/ketone (5.5 mmol). -

Critical Step: If the substituent is aliphatic, stir at Room Temperature (RT) for 12 hours. If aromatic/bulky, heat to reflux (78°C) for 4-6 hours.

-

Observation: A precipitate often forms. If not, neutralize with aqueous NaHCO

.

-

-

Purification:

-

Filter the precipitate or extract with Ethyl Acetate.

-

Recrystallize from Ethanol/Water (9:1) to remove uncyclized sulfur impurities.

-

Troubleshooting:

-

Low Yield: If the reaction stalls, add 1.2 eq of NaOAc as a base to scavenge the HBr generated during cyclization.

Protocol B: Synthesis of Nicotinamide Inhibitors (AZD4017 Analog)

This protocol focuses on the amide coupling and S-alkylation required for the AZD4017 scaffold, a clinical candidate.

Reagents:

-

2,6-Dichloronicotinic acid

-

Cyclohexylamine

-

Propane-1-thiol

-

HATU (Coupling agent)

Step-by-Step Methodology:

-

Regioselective SNAr:

-

React 2,6-dichloronicotinic acid with propane-1-thiol (2.2 eq) and NaH in DMF at 0°C.

-

Selectivity Note: The thiol preferentially attacks the C-2 position due to the directing effect of the carboxylic acid, but careful temperature control is required to prevent bis-substitution.

-

-

Amide Coupling:

-

Take the thio-substituted nicotinic acid (1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 mins to activate the acid.

-

Add Cyclohexylamine (1.1 eq). Stir at RT for 16 hours.

-

-

Oxidation (Optional for Sulfone analogs):

-

To convert the sulfide to a sulfone (often required for metabolic stability), treat with mCPBA (2.5 eq) in DCM at 0°C.

-

Part 2: Biological Evaluation Protocols

Scintillation Proximity Assay (SPA)

The SPA is the industry gold standard for 11

Mechanism:

11

-

Tracer:

H-Cortisol or -

Detection: Monoclonal anti-cortisol antibody coupled to Protein A-coated SPA beads (Yttrium Silicate).

-

Signal: When the antibody binds the generated cortisol, it brings the isotope close to the scintillant bead, emitting light. Inhibitors reduce the generation of cortisol, decreasing the signal.

Diagram 2: SPA Assay Workflow

Caption: SPA workflow. Inhibitors prevent the formation of Cortisol, resulting in low scintillation counts.

Detailed SPA Protocol

Materials:

-

Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl

. -

Enzyme: Human recombinant 11

-HSD1 microsomes (expressed in HEK293 or CHO cells). -

Substrate: 200 nM Cortisone + 200

M NADPH. -

Tracer: [1,2,6,7-

H]-Cortisol (for competition binding) or use of unlabelled Cortisone substrate followed by detection with

Procedure:

-

Compound Plating: Dispense 0.5

L of test compound (in DMSO) into white 384-well plates. -

Enzyme Addition: Add 10

L of enzyme solution (approx. 0.1 -

Reaction Start: Add 10

L of Substrate Mix (Cortisone + NADPH). -

Incubation: Seal plate and incubate at 37°C for 60 minutes.

-

Quench & Detect: Add 20

L of SPA Bead/Antibody suspension containing 18 -

Read: Incubate 2 hours at RT (to allow bead settling and equilibrium) and read on a MicroBeta or TopCount scintillation counter.

Data Analysis:

-

Calculate % Inhibition:

-

Fit data to a 4-parameter logistic equation to determine IC

.

Part 3: SAR and Optimization Data

When optimizing leads, researchers must balance potency with selectivity against 11

Comparative Data Table

The following table summarizes typical SAR trends for Adamantyl vs. Non-Adamantyl inhibitors.

| Feature | Adamantyl-Thiazoles (e.g., BVT-14225) | Nicotinamides (e.g., AZD4017) |

| HSD1 Potency (IC | < 10 nM (Very High) | 10 - 50 nM (High) |

| HSD2 Selectivity | > 100-fold | > 1000-fold |

| Metabolic Stability | Low to Moderate (Greasy cage) | High (Polar functionality) |

| Solubility | Poor (requires formulation) | Good |

| Primary Liability | CYP450 inhibition | Short half-life (unless optimized) |

Optimization Tip: For Adamantyl derivatives, metabolic lability often occurs at the tertiary carbons of the adamantane cage. Introducing a hydroxyl group or replacing the cage with a bridged bicycle (e.g., norbornane) can improve microsomal stability without sacrificing potency [1].

References

-

Scott, J. S., et al. (2014).[5] Medicinal chemistry of inhibitors of 11

-hydroxysteroid dehydrogenase type 1 (11 -

Solly, K., et al. (2005). High-throughput screening of 11

-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format. Assay and Drug Development Technologies. [Link] -

Bovens, S., et al. (2017). Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11

-Hydroxysteroid Dehydrogenase Type 1 Inhibitor: AZD4017.[7][11] Journal of Medicinal Chemistry. [Link] -

Zawadzka, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity towards 11

-HSD1.[1][4][6] International Journal of Molecular Sciences. [Link]

Sources

- 1. Synthesis of selective 11β-HSD1 inhibitors based on dammarane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

Technical Application Note: Precision N-Alkylation with 1-(1-Adamantyl)-2-bromopropan-1-one

Executive Summary

This guide details the experimental protocol for utilizing 1-(1-Adamantyl)-2-bromopropan-1-one as an electrophilic alkylating agent. While this reagent is structurally significant for introducing the lipophilic adamantyl moiety—critical for modulating bioavailability and receptor affinity in cannabinoid (CB1/CB2) and 11

-

Steric Bulk: The adamantyl cage creates significant local steric hindrance.

-

Elimination Risk: As a secondary

-bromo ketone, the reagent is prone to dehydrohalogenation to form the corresponding vinyl ketone (Michael acceptor) under harsh basic conditions.

This protocol prioritizes Cesium Carbonate (

Chemical Properties & Safety Profile[1]

Physicochemical Data

| Property | Value | Notes |

| Formula | ||

| MW | 271.20 g/mol | |

| Appearance | White to off-white solid | Crystalline |

| Melting Point | 78–82 °C | Sharp melting range indicates purity |

| Solubility | DCM, DMF, DMSO, THF | Insoluble in water |

| Reactivity | Electrophile ( | Secondary alkyl halide |

Critical Safety: Lachrymator Warning

DANGER:

-

Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.

-

PPE: Double nitrile gloves and chemical safety goggles are mandatory.

Reaction Mechanism & Logic

The reaction follows a standard bimolecular nucleophilic substitution (

Mechanistic Pathway (DOT Visualization)

Caption: Competitive pathways between productive

The "Cesium Effect"

We utilize

-

Solubility: Cesium has a larger ionic radius, disrupting tight ion pairs in organic solvents (DMF/MeCN), making the indolyl anion more "naked" and nucleophilic.

-

Basicity: It is sufficiently basic to deprotonate the indole (

in DMSO) but less prone to promoting elimination compared to alkoxides (NaH/NaOEt).

Experimental Protocol: N-Alkylation of Indole Core

Objective: Synthesize N-[1-(1-adamantyl)-1-oxopropan-2-yl]indole derivatives.

Materials Checklist

-

Reagent: 1-(1-Adamantyl)-2-bromopropan-1-one (1.1 equiv)

-

Substrate: Indole / Indazole derivative (1.0 equiv)

-

Base: Cesium Carbonate (

), anhydrous (1.5 – 2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF), anhydrous (Grade: 99.8%+)

-

Quench: Saturated Ammonium Chloride (

)

Step-by-Step Procedure

-

Preparation (T=0):

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen gas.

-

Add Indole substrate (1.0 mmol) and

(2.0 mmol, 652 mg).

-

-

Solvation:

-

Add anhydrous DMF (5.0 mL). Concentration should be roughly 0.2 M.

-

Stir at Room Temperature (RT) for 30 minutes. The mixture will likely turn from colorless to a pale yellow/pink suspension as the anion forms.

-

-

Alkylation (T=30 min):

-

Dissolve 1-(1-Adamantyl)-2-bromopropan-1-one (1.1 mmol, 298 mg) in a minimal amount of DMF (1.0 mL).

-

Add the bromide solution dropwise to the reaction flask over 5 minutes.

-

Note: Dropwise addition keeps the concentration of electrophile low initially, suppressing side reactions.

-

-

Reaction Monitoring:

-

Heat the mixture to 60°C .

-

Monitor via TLC or LC-MS at 1-hour intervals.

-

Typical completion time: 2–4 hours.

-

Endpoint: Disappearance of the indole starting material.

-

-

Work-up:

-

Cool to RT.

-

Pour the reaction mixture into Ice-Water (50 mL). The product often precipitates as a solid.

-

If Solid: Filter, wash with water (

) and hexanes ( -

If Oil: Extract with Ethyl Acetate (

). Wash combined organics with Brine (

-

-

Purification:

-

Recrystallization from Ethanol/Water is often sufficient due to the high lipophilicity of the adamantyl group.

-

Alternatively, Flash Column Chromatography (Hexanes:EtOAc 9:1).

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Yield (<40%) | Incomplete conversion | Increase temperature to 80°C; ensure DMF is anhydrous. |

| Vinyl Ketone Formation | E2 Elimination | Lower temperature to 40°C; switch solvent to Acetonitrile (MeCN). |

| Starting Material Recovery | Steric hindrance | Switch base to NaH (Sodium Hydride) at 0°C (requires strict anhydrous conditions). |

| O-Alkylation (if phenol) | Ambident nucleophile | Use Acetone/ |

Analytical Validation (Expected Data)

Upon successful synthesis, the following spectral characteristics confirm the structure:

-

1H NMR (CDCl3):

-

Adamantyl: Multiplets at

1.60 – 2.05 ppm (15H). -

Methine (-CH-N): Quartet/Multiplet at

5.5 – 6.0 ppm (deshielded by carbonyl and nitrogen). -

Methyl (-CH3): Doublet at

1.6 – 1.8 ppm. -

Aromatic: Indole protons

7.0 – 8.0 ppm.

-

-

Mass Spectrometry (ESI+):

-

Look for

peak corresponding to Substrate + 177 Da (Adamantyl-CO-CH-CH3 fragment) - H. -

Characteristic loss of Adamantyl group (135 Da) in fragmentation.

-

References

-

Banothu, R., et al. (2017). "A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols." Royal Society of Chemistry Advances.

-

Santa Cruz Biotechnology. (2023). "1-(1-Adamantyl)-2-bromopropan-1-one Product Data Sheet." SCBT.

-

Sigma-Aldrich. (2023). "1-Bromoadamantane and Derivatives Safety Data." Merck KGaA.

- Upton, N., et al. (2008). "Adamantyl Ethanones as 11beta-HSD1 Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for adamantyl ketone stability).

-

Wiley, J.L., et al. (2012). "Novel Adamantyl Cannabinoids as CB1 Receptor Probes." National Institutes of Health (PMC).

Strategic Functionalization of the Adamantane Cage in Medicinal Chemistry

Application Note & Protocol Guide

Introduction: The "Diamondoid" Advantage

In modern drug discovery, the adamantane moiety (tricyclo[3.3.1.1

Core Pharmacological Benefits

-

Metabolic Shielding: The rigid cage structure protects adjacent functional groups from enzymatic hydrolysis and metabolic degradation, extending plasma half-life (

).[2] -

Lipophilicity Modulation: Introduction of an adamantyl group typically increases cLogP by ~3.0 units, facilitating Blood-Brain Barrier (BBB) penetration—crucial for CNS drugs like Memantine (Alzheimer's) and Amantadine (Antiviral/Parkinson's).

-

Specific Binding: The cage fits perfectly into hydrophobic pockets of the M2 ion channel (Influenza A) and the NMDA receptor.

Structural Logic

The adamantane cage possesses four bridgehead carbons (

-

Bridgehead (

): Chemically reactive via carbocation or radical intermediates. The primary site for functionalization. -

Bridge (

): Much harder to functionalize selectively; usually requires specific directing groups or severe conditions.

Experimental Workflow Visualization

The following diagram outlines the decision tree for synthesizing adamantane-based pharmacophores, distinguishing between "Classic" bulk manufacturing and "Modern" late-stage functionalization.

Caption: Decision matrix for adamantane synthesis. Route A is preferred for simple amines (Memantine); Route B is for complex analogs.

Protocol A: The Classic Ritter Reaction (Memantine Synthesis)

Application: Synthesis of 1-amino-3,5-dimethyladamantane (Memantine) or 1-aminoadamantane (Amantadine). Mechanism: Generation of a stable tertiary carbocation at the bridgehead, followed by nucleophilic attack by a nitrile (Ritter reaction).

Reagents & Equipment[3][4]

-

Bromine (Br

) (Caution: Highly Toxic/Corrosive) -

Sulfuric Acid (98% H

SO -

Sodium Hydroxide (NaOH)

Step-by-Step Methodology

Step 1: Bromination (Carbocation Precursor)

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and caustic scrubber (NaOH trap) for HBr fumes.

-

Addition: Charge 1,3-dimethyladamantane (10 mmol) and Fe powder (catalytic, 50 mg). Heat to 60°C.

-

Bromination: Dropwise add Br

(1.2 equiv) over 30 minutes.-

Expert Insight: The reaction is exothermic. If the red color of bromine persists, the reaction has stalled; add more Fe catalyst.

-

-

Workup: Stir for 4 hours at reflux. Cool, dissolve in CHCl

, wash with NaHSO

Step 2: The Ritter Reaction (Amidation)

-

Solvation: Dissolve the bromo-intermediate in Acetonitrile (10 mL/g).

-

Acidification: Cool to 0°C. Add conc. H

SO-

Critical Control Point: Maintain temperature <10°C during addition to prevent charring/polymerization.

-

-

Reaction: Warm to room temperature, then heat to 85°C for 6 hours. The bromine leaves as HBr, forming the carbocation which is trapped by acetonitrile to form the acetamido-adduct.

-

Quench: Pour onto crushed ice. Extract the solid amide precipitate or extract with ethyl acetate.

Step 3: Hydrolysis to Amine

-

Reflux: Suspend the acetamide in 20% NaOH (aq) and ethylene glycol (1:1 v/v). Reflux at 130°C for 24 hours.

-

Why Glycol? Aqueous NaOH alone boils at 100°C, which is often insufficient to cleave the sterically hindered adamantyl amide. Glycol raises the boiling point.

-

-

Isolation: Cool, extract with Toluene/Ether. Acidify with HCl in ether to precipitate Memantine HCl salt.

Protocol B: Modern C-H Functionalization (Iron-Catalyzed HAT)

Application: Late-Stage Functionalization (LSF). Direct alkylation of the adamantane cage without pre-functionalization (halogenation). Mechanism: Hydrogen Atom Transfer (HAT) using a Quinuclidine mediator and Iron/Photocatalysis to generate a bridgehead radical.

Reagents

-

Adamantane derivative (Drug scaffold)[1][2][3][6][7][8][9][10]

-

Photocatalyst: Ir(dF(CF

)ppy) -

HAT Catalyst: Quinuclidine (5 mol%).

-

Iron Catalyst: Fe(OAc)

or similar (if using iron-mediated radical trapping). -

Trapping Agent: Michael acceptor (e.g., methyl acrylate) or Tosyl Azide.

-

Light Source: Blue LED (450 nm).

Methodology (Based on Martin et al. & MacMillan approaches)

-

Preparation: In a glovebox or under N

, combine the adamantane substrate (1.0 equiv), Quinuclidine (0.05 equiv), and Photocatalyst (0.01 equiv) in DMSO or Acetonitrile. -

Radical Trap: Add the electron-deficient alkene (e.g., phenyl vinyl sulfone or acrylate) (1.5 equiv).

-

Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) with fan cooling to maintain 25°C.

-

Reaction Time: Stir for 12–24 hours.

-

Purification: Dilute with water, extract with EtOAc. The product is the 1-alkylated adamantane.

Comparative Data: Classic vs. Modern

| Feature | Classic (Ritter/Bromination) | Modern (HAT/Photoredox) |

| Selectivity | Thermodynamic (3° Bridgehead) | Kinetic/Steric (3° Bridgehead) |

| Conditions | Harsh (H | Mild (Room Temp, Neutral pH) |

| Substrate Tolerance | Low (Acid sensitive groups fail) | High (Tolerates esters, amides) |

| Waste | High (Acid waste, Halogens) | Low (Catalytic) |

Protocol C: Synthesis of 11 -HSD1 Inhibitors (Urea Coupling)

Application: Synthesis of Adamantyl-Ureas (e.g., ABT-384 analogs) for metabolic syndrome treatment.

Target: Selective inhibition of 11

Diagram: Urea Coupling Logic

Caption: One-step urea formation via isocyanate coupling.

Step-by-Step Methodology

-

Dissolution: Dissolve 1-aminoadamantane (from Protocol A) in dry Dichloromethane (DCM). Add 1.5 equiv of Triethylamine (TEA) or DIPEA.

-

Coupling: Cool to 0°C. Add the specific isocyanate (e.g., 4-fluorophenyl isocyanate) dropwise.

-

Alternative: If the isocyanate is unstable, use Triphosgene (0.33 equiv) with the amine R-NH

to generate it in situ, then add the adamantyl amine.

-

-

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The urea product is usually much less polar than the amine.

-

Workup: Quench with water. Wash organic layer with 1M HCl (removes unreacted amine) and sat. NaHCO

. -

Crystallization: Adamantyl ureas crystallize readily from Ethanol/Water mixtures.

References

-

Tyl, O. P., et al. (2020).[7] "Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane." ACS Omega. [Link]

-

Yang, H. B., et al. (2019). "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer." ACS Catalysis. [Link]

-

Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. [Link]

-

Sorensen, B., et al. (2007).

-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link] -

Empel, C., & Jana, S. (2020). "C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions." MDPI Catalysts. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. connectsci.au [connectsci.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ritter Reaction [organic-chemistry.org]

- 12. html.rhhz.net [html.rhhz.net]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

Application Note: Adamantyl Ketones in Structure-Activity Relationship (SAR) Studies

Part 1: Strategic Rationale & The "Diamond Anchor" Concept

In modern drug discovery, the adamantyl moiety (tricyclo[3.3.1.1

When derivatized as an adamantyl ketone , this scaffold offers a unique dual-functionality in Structure-Activity Relationship (SAR) studies:

-

The Anchor (Adamantane): Provides a spherical, hydrophobic mass (

) that fills large lipophilic pockets in receptors (e.g., CB1/CB2) or enzymes (e.g., 11 -

The Vector (Ketone): Acts as a stable, non-hydrolyzable linker that provides a specific hydrogen-bond acceptor vector, distinct from the labile ester or flexible ether linkages.

Critical SAR Parameters Modulated by Adamantyl Ketones[2]

| Parameter | Impact of Adamantyl Ketone Moiety | Mechanistic Rationale |

| Lipophilicity (LogP) | Significant Increase (+2.0 to +3.0 LogP units) | The diamondoid cage partitions strongly into lipid bilayers, improving blood-brain barrier (BBB) penetration for CNS targets. |

| Metabolic Stability | Enhanced (with exceptions) | The bridgehead carbons are resistant to |

| Receptor Residence | Prolonged ( | The "ball-in-socket" fit of the adamantane cage within hydrophobic pockets often creates significant van der Waals stabilization. |

| Conformational Rigidity | High | The ketone linker restricts bond rotation compared to alkyl chains, locking the pharmacophore in a bioactive conformation. |

Part 2: Case Study – 11 -HSD1 Inhibitors[2][3][4]

The development of 11

The Challenge: Early inhibitors lacked selectivity against the Type 2 isozyme (11

-

Mechanism: The adamantyl group occupies the large lipophilic substrate-binding pocket of 11

-HSD1. -

Linker Chemistry: The ketone carbonyl forms a water-mediated hydrogen bond with the catalytic triad (Tyr-183/Ser-170), mimicking the substrate (cortisone).

-

Outcome: Compounds like Adamantyl Ethanone Pyridyl derivatives achieved low nanomolar

values (10–50 nM) and >100-fold selectivity over 11

Part 3: Experimental Protocols

Protocol A: High-Fidelity Synthesis of 1-Adamantyl Ketones

Rationale: Direct reaction of Grignard reagents with acid chlorides often yields tertiary alcohol byproducts. The Weinreb Amide route is the "Gold Standard" for SAR library generation to ensure purity and reproducibility.

Reagents:

-

N,O-Dimethylhydroxylamine hydrochloride

-

EDC

HCl / HOBt (Coupling agents)[6] -

Organolithium or Grignard reagents (

)

Workflow:

-

Formation of Weinreb Amide:

-

Dissolve 1-adamantanecarboxylic acid (1.0 eq) in DCM (0.1 M).

-

Add N,O-dimethylhydroxylamine

HCl (1.2 eq), EDC -

Stir at RT for 12 h. Wash with 1N HCl, sat. NaHCO

, and brine. Dry over MgSO -

Checkpoint: Verify product by LC-MS (Target: Amide Mass).

-

-

Nucleophilic Addition:

-

Dissolve Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.[5]

-

Add Grignard reagent (

, 1.5 eq) dropwise over 30 min. -

Critical Step: The stable chelated intermediate prevents over-addition.

-

Stir at 0°C for 2 h, then warm to RT for 1 h.

-

-

Quench & Isolation:

-

Quench with sat. NH

Cl. Extract with EtOAc. -

Purify via flash chromatography (Hexane/EtOAc gradient).

-

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Rationale: While the adamantane cage is robust, the tertiary bridgehead carbons (

Materials:

-

Human Liver Microsomes (HLM) (20 mg/mL protein)[6]

-

NADPH Regenerating System[6]

-

Test Compound (1

M final conc.) -

LC-MS/MS

Step-by-Step:

-

Pre-Incubation: Mix HLM (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50

L at -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant by LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Acceptance Criteria: For an adamantyl lead,

L/min/mg is typically required to avoid rapid clearance via cage hydroxylation.[6]

-

Part 4: Visualization & Workflows

Diagram 1: The "Adamantyl Anchor" SAR Logic

This diagram illustrates the decision tree when incorporating an adamantyl ketone into a scaffold.

Caption: Decision cascade for optimizing adamantyl ketone pharmacophores. Note the remediation steps for high lipophilicity and metabolic instability.

Diagram 2: Synthetic Pathway (Weinreb Route)[9]

Caption: The Weinreb Amide protocol prevents the formation of tertiary alcohol byproducts common in direct Grignard additions to acid chlorides.[6]

References

-

Adamantyl Cannabinoids & SAR: Lu, D., et al. (2005). "Adamantyl Cannabinoids: A Novel Class of Cannabinergic Ligands."[3] Journal of Medicinal Chemistry. Link

-

11

-HSD1 Inhibitors: Scott, J. S., et al. (2011). "Discovery of Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11 -

Adamantane in Drug Design: Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." European Journal of Organic Chemistry. Link

-

Synthesis of Adamantyl Ketones: Kriz, Z., et al. (2006). "Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity."[8] Collection of Czechoslovak Chemical Communications. Link

Sources

- 1. scispace.com [scispace.com]

- 2. RU2380349C1 - 1-adamantyl methyl ketone synthesis method - Google Patents [patents.google.com]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Strategic Engineering of Adamantane Derivatives for Drug Discovery

Executive Summary: The "Lipophilic Bullet" Strategy

In modern drug discovery, the escape from "flatland" (planar aromatic scaffolds) is critical for improving clinical success rates. Adamantane (

This guide details the strategic creation of adamantane-based libraries. We move beyond simple commercial procurement to the de novo functionalization of the cage, utilizing both robust classical chemistry (Ritter Reaction) and modern radical mechanisms to generate high-Fsp3 (fraction of sp3 hybridized carbons) libraries.

Key Physicochemical Advantages

The adamantane cage adds significant lipophilicity and volume without introducing rotatable bonds, a rare combination that rigidifies the drug-target complex.

| Scaffold | Formula | LogP (Approx) | Molar Volume ( | Key Feature |

| Benzene | 2.1 | 89 | Planar, pi-stacking | |

| Cyclohexane | 3.4 | 108 | Flexible, metabolic liability | |

| Adamantane | 4.2 | 148 | Rigid, globular, metabolic shield |

Strategic Library Design Workflow

The creation of an adamantane library requires a divergent synthesis strategy. We utilize the reactivity difference between the bridgehead (tertiary, C1/C3) and bridge (secondary, C2) carbons. The bridgehead carbocation is stable, making it the primary entry point for functionalization.

Visualization: The Adamantane Divergent Workflow

The following diagram illustrates the logical flow from the raw scaffold to diverse library members using the protocols defined in this guide.

Figure 1: Divergent synthesis pathways for creating high-diversity adamantane libraries. Path 1 utilizes cationic chemistry for amidation, while Path 2 exploits radical chemistry for halogenation and subsequent substitution.

Protocol 1: The "Workhorse" – Bridgehead Amidation (Ritter Reaction)

Objective: To install an amide handle at the C1 position. This is the most robust method for generating diversity, as the resulting amides can be hydrolyzed to amines (precursors to urea/sulfonamide libraries) or used directly as peptidomimetics.

Mechanism: The reaction proceeds via the generation of a stable 1-adamantyl cation in strong acid, which is trapped by a nitrile nucleophile.

Materials

-

Substrate: 1-Adamantanol (or Adamantane with oxidative conditions)

-

Reagent: Diverse Nitriles (Acetonitrile, Benzonitrile, functionalized nitriles)

-

Solvent/Acid: Glacial Acetic Acid (

) and Sulfuric Acid ( -

Quench: Ice water,

(10 N)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve 1-Adamantanol (1.0 equiv) in Acetonitrile (or chosen nitrile, acting as solvent and reactant; 10-15 equiv).

-

Acid Addition: Cool the mixture to 0°C. Add

(conc., 2.0 equiv) dropwise. Caution: Exothermic. -

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.

-

Note: Reaction progress can be monitored by TLC (stain with PMA or Iodine, as adamantane is UV-inactive).

-

-

Workup: Pour the reaction mixture onto crushed ice.

-

Precipitation: Often, the amide precipitates immediately. Filter and wash with cold water.

-

Extraction: If no precipitate, extract with Dichloromethane (DCM). Wash organic layer with

(sat.) to remove residual acid.

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient.

Self-Validating Checkpoint:

-

1H NMR: Look for the shift of the bridgehead protons. In 1-adamantanol, the C2-H protons appear ~2.1 ppm. Upon amidation, the NH proton will appear (typically 5.5–8.0 ppm depending on the nitrile), and the cage symmetry remains (

).

Protocol 2: Radical Functionalization via Bromination

Objective: To create an electrophilic scaffold (1-Bromoadamantane) that allows for

Expert Insight: While direct C-H activation is academically interesting, radical bromination remains the industrial standard for reliability. The tertiary C-H bond energy (~96 kcal/mol) is significantly lower than the secondary C-H (~99 kcal/mol), ensuring high regioselectivity for the bridgehead.

Materials

-

Substrate: Adamantane

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS) -

Catalyst: Iron powder (Lewis acid catalytic amount) or Benzoyl Peroxide (Radical initiator)

-

Solvent: Neat (for

) or